An In-depth Technical Guide to the Discovery and History of Zidovudine (AZT)
An In-depth Technical Guide to the Discovery and History of Zidovudine (AZT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery, development, and mechanism of action of zidovudine (AZT), the first antiretroviral agent approved for the treatment of HIV/AIDS.
Early Synthesis and Original Intent
Zidovudine, then known as azidothymidine, was first synthesized in 1964 by Jerome Horwitz at the Barbara Ann Karmanos Cancer Institute and Wayne State University School of Medicine.[1][2][3] This work was funded by a grant from the U.S. National Institutes of Health (NIH).[1][2] The original purpose of AZT was as a potential anti-cancer agent.[2][4][5][6] The hypothesis at the time was that retroviruses might be a cause of cancer.[2][3] Horwitz designed AZT as a "fraudulent nucleoside," intended to be incorporated into the DNA of cancer cells and terminate the growth of tumors by interfering with their replication.[5] However, the compound showed no biological activity against cancer in mouse models and was subsequently shelved.[1][4][7]
Rediscovery as an Anti-HIV Agent: The National Cancer Institute (NCI) Screening Program
Mechanism of Action of Zidovudine
Zidovudine is a nucleoside analog reverse transcriptase inhibitor (NRTI) and a structural analog of thymidine.[9][10] It functions as a prodrug and must be activated within the host cell.[9][10]
Cellular Activation and Inhibition of Viral Replication:
-
Cellular Uptake: Zidovudine enters the cell via passive diffusion and through uptake transporters.[9]
-
Phosphorylation: Once inside the cell, AZT is converted into its active triphosphate form (AZT-TP) by cellular enzymes.[1][9][11]
-
Thymidine kinase converts AZT to AZT-monophosphate (AZT-MP).[9][12]
-
Thymidylate kinase converts AZT-MP to AZT-diphosphate (AZT-DP). This step is considered the rate-limiting step in the activation process.[9][13]
-
Nucleoside diphosphate kinase converts AZT-DP to the active AZT-triphosphate (AZT-TP).[9]
-
-
Inhibition of Reverse Transcriptase: AZT-TP competitively inhibits the HIV reverse transcriptase enzyme.[10][11] It competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain.[9][11]
-
Chain Termination: Once incorporated, the azido group at the 3' position of AZT prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation.[9][10][14] This results in the termination of viral DNA synthesis.[10][11][14]
Zidovudine exhibits a significantly higher affinity for HIV's reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[1][9][14] However, at high doses, it can inhibit mitochondrial DNA polymerase gamma, leading to potential toxicity.[1][9]
Preclinical and Clinical Development
Following the promising in vitro results, a Phase I clinical trial was initiated by the NCI and Duke University.[1] These early studies showed that AZT was generally well-tolerated and was associated with immunological benefits, such as an increase in CD4+ lymphocyte counts.[1]
A subsequent double-blind, placebo-controlled trial conducted by Burroughs-Wellcome demonstrated that AZT could prolong the life of individuals with HIV.[1] The results were so significant that the trial was halted early on ethical grounds.[1]
Quantitative Data
Table 1: In Vitro Efficacy of Zidovudine (AZT)
| Parameter | Value | Cell Line | Virus Strain |
|---|---|---|---|
| IC50 | 0.31 - 0.83 µg/mL | MT-4 | HIV-1, HIV-2 |
Data from a study on new AZT derivatives, providing a reference for typical IC50 values.[15]
Table 2: Pharmacokinetic Properties of Zidovudine in Adults
| Parameter | Value |
|---|---|
| Bioavailability | 60-70%[16] |
| Plasma Half-life | ~1.1 hours[16][17] |
| Time to Peak Concentration | 0.5 - 1.5 hours[18][19] |
| Volume of Distribution | 1.6 L/kg[16] |
| Protein Binding | 34-38%[16] |
| Primary Route of Elimination | Hepatic glucuronidation[20] |
| CSF to Plasma Ratio | ~0.5[16][17] |
Table 3: Key Findings from Early Clinical Trials
| Endpoint | Observation |
|---|---|
| CD4+ T-cell Count | Significant increases observed in patients treated with AZT.[1][21] |
| p24 Antigen Levels | A significant number of patients showed a >50% fall or became antigen-negative.[21] |
| Opportunistic Infections | Reduced incidence in the AZT-treated group compared to placebo.[7] |
| Survival | Median survival time for AIDS patients on AZT was 4.5 times higher than a historical control group.[21] |
| Major Toxicities | Anemia and neutropenia were the most common significant side effects.[21][22] |
Key Experimental Protocols
In Vitro Anti-HIV Screening Assay
The initial screening of compounds like AZT for anti-HIV activity was a critical step. The general workflow for such an assay is as follows:
Methodology:
-
Cell Culture: A suitable T-cell line (e.g., MT-4) is cultured in appropriate media.
-
Infection: The T-cells are infected with a known quantity of HIV.
-
Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., AZT). Control wells with no compound are also included.
-
Incubation: The treated and control cells are incubated for a period of time to allow for viral replication.
-
Analysis of Viral Replication: The level of HIV replication is measured. This can be done using several methods:
-
Analysis of Cell Viability: The toxicity of the compound to the cells is assessed using a cell viability assay, such as the MTT assay.
-
Data Interpretation: The 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are calculated to determine the compound's therapeutic index (SI = CC50/IC50).
Reverse Transcriptase (RT) Assay Protocol (General)
Objective: To measure the activity of HIV reverse transcriptase in the presence of an inhibitor.
Materials:
-
Purified HIV reverse transcriptase
-
Poly(A) template and oligo(dT) primer
-
Radioactively or fluorescently labeled deoxynucleoside triphosphates (dNTPs)
-
Test compound (AZT-TP)
-
Reaction buffer
-
Trichloroacetic acid (TCA) for precipitation (for radioactive assays)
-
Filter paper
-
Scintillation counter or fluorescence reader
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.
-
The test compound (the active triphosphate form, AZT-TP) is added at various concentrations.
-
The reaction is initiated by adding the purified HIV reverse transcriptase.
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the newly synthesized DNA is precipitated onto filter paper using TCA.
-
The amount of incorporated labeled dNTPs is quantified using a scintillation counter or fluorescence reader.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a no-drug control.
HIV-1 p24 Antigen Capture Assay Protocol (General)
Objective: To quantify the amount of HIV-1 p24 antigen in a sample (e.g., cell culture supernatant).
Materials:
-
Microplate pre-coated with anti-p24 monoclonal antibody
-
Patient samples or cell culture supernatants
-
p24 antigen standards
-
Biotinylated anti-p24 antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Lysis buffer (to disrupt virions)
Procedure:
-
Samples and standards are added to the wells of the microplate. A lysis buffer is often used to release the p24 antigen from the viral particles.[26]
-
The plate is incubated to allow the p24 antigen to bind to the capture antibody.
-
The plate is washed to remove unbound materials.
-
Biotinylated anti-p24 antibody is added to the wells and incubated.
-
The plate is washed again.
-
Streptavidin-HRP conjugate is added and incubated.
-
After another wash step, the substrate solution is added, leading to a color change in the presence of HRP.
-
The reaction is stopped with a stop solution.
-
The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).[26]
-
A standard curve is generated from the absorbance values of the known standards, and the concentration of p24 in the samples is determined from this curve.
Regulatory Approval and Impact
Burroughs-Wellcome filed for a patent for AZT in 1985.[1] The U.S. Food and Drug Administration (FDA) approved zidovudine for the treatment of HIV/AIDS on March 20, 1987.[1][7] The time from the first laboratory demonstration of its anti-HIV activity to its approval was a remarkably short 25 months.[1]
AZT was the first approved treatment for HIV and marked a turning point in the AIDS epidemic, demonstrating that the virus could be targeted and treated.[7][8][33] While initially used as a monotherapy, it was later discovered that combination therapy with other antiretroviral drugs, known as Highly Active Antiretroviral Therapy (HAART), was much more effective at suppressing the virus and preventing the development of drug resistance.[8][14] Zidovudine remains an important component of some combination antiretroviral regimens today.[12]
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- 24. en.hillgene.com [en.hillgene.com]
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- 29. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
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- 32. 逆转录实验方案 [sigmaaldrich.com]
- 33. The First AIDS Drugs | Center for Cancer Research [ccr.cancer.gov]
